

DiSulfo-Cy5 Alkyne for Click Chemistry: An In-depth Technical Guide

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Compound of Interest

Compound Name: *DiSulfo-Cy5 alkyne*

Cat. No.: *B15597457*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Cy5 alkyne is a highly water-soluble and photostable fluorescent probe designed for the efficient labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] Its two sulfonate groups impart excellent aqueous solubility, minimizing the need for organic co-solvents that can be detrimental to the structure and function of sensitive biological samples.[3] This technical guide provides a comprehensive overview of **DiSulfo-Cy5 alkyne**, including its physicochemical properties, detailed experimental protocols for its use in click chemistry, and visual representations of its application workflow and key characteristics.

Core Properties and Quantitative Data

The superior performance of **DiSulfo-Cy5 alkyne** in bio-conjugation stems from its unique combination of spectral characteristics, high water solubility, and efficient reactivity. Below is a summary of its key quantitative properties, compiled from various suppliers for easy comparison.

Property	Value	Reference(s)
Chemical Formula	C35H40N3NaO7S2	[1]
Molecular Weight	701.8 g/mol	[1]
CAS Number	1617497-19-4	[1]
Excitation Maximum (λ_{ex})	~646 - 649 nm	[1][4]
Emission Maximum (λ_{em})	~662 - 671 nm	[1][5]
Molar Extinction Coefficient	~250,000 - 271,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][5]
Fluorescence Quantum Yield	~0.28	[1][4]
Solubility	Water, DMSO, DMF	[1][5]
Storage Conditions	-20°C, protected from light	[1][6]

The Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The utility of **DiSulfo-Cy5 alkyne** is centered on its terminal alkyne group, which readily participates in the CuAAC reaction. This reaction forms a stable triazole linkage with an azide-modified biomolecule. The reaction is highly specific and bio-orthogonal, meaning it does not interfere with native biological functional groups.[7] The copper(I) catalyst is typically generated in situ from a copper(II) source (e.g., CuSO_4) and a reducing agent like sodium ascorbate.[8] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to stabilize the copper(I) ion and improve reaction efficiency.[9]

Experimental Protocols

The following is a generalized protocol for the labeling of an azide-modified biomolecule (e.g., a protein or oligonucleotide) with **DiSulfo-Cy5 alkyne**. This should be considered a starting point, and optimization may be necessary for specific applications.

Materials

- Azide-modified biomolecule

- **DiSulfo-Cy5 alkyne**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
- Sodium ascorbate
- Reaction buffer (e.g., PBS, pH 7.4)
- DMSO (for stock solutions)
- Purification supplies (e.g., size-exclusion chromatography columns)

Stock Solution Preparation

- **DiSulfo-Cy5 Alkyne:** Prepare a 10 mM stock solution in anhydrous DMSO.
- Copper(II) Sulfate (CuSO_4): Prepare a 100 mM stock solution in deionized water.
- THPTA: Prepare a 200 mM stock solution in deionized water.
- Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh.

Labeling Protocol

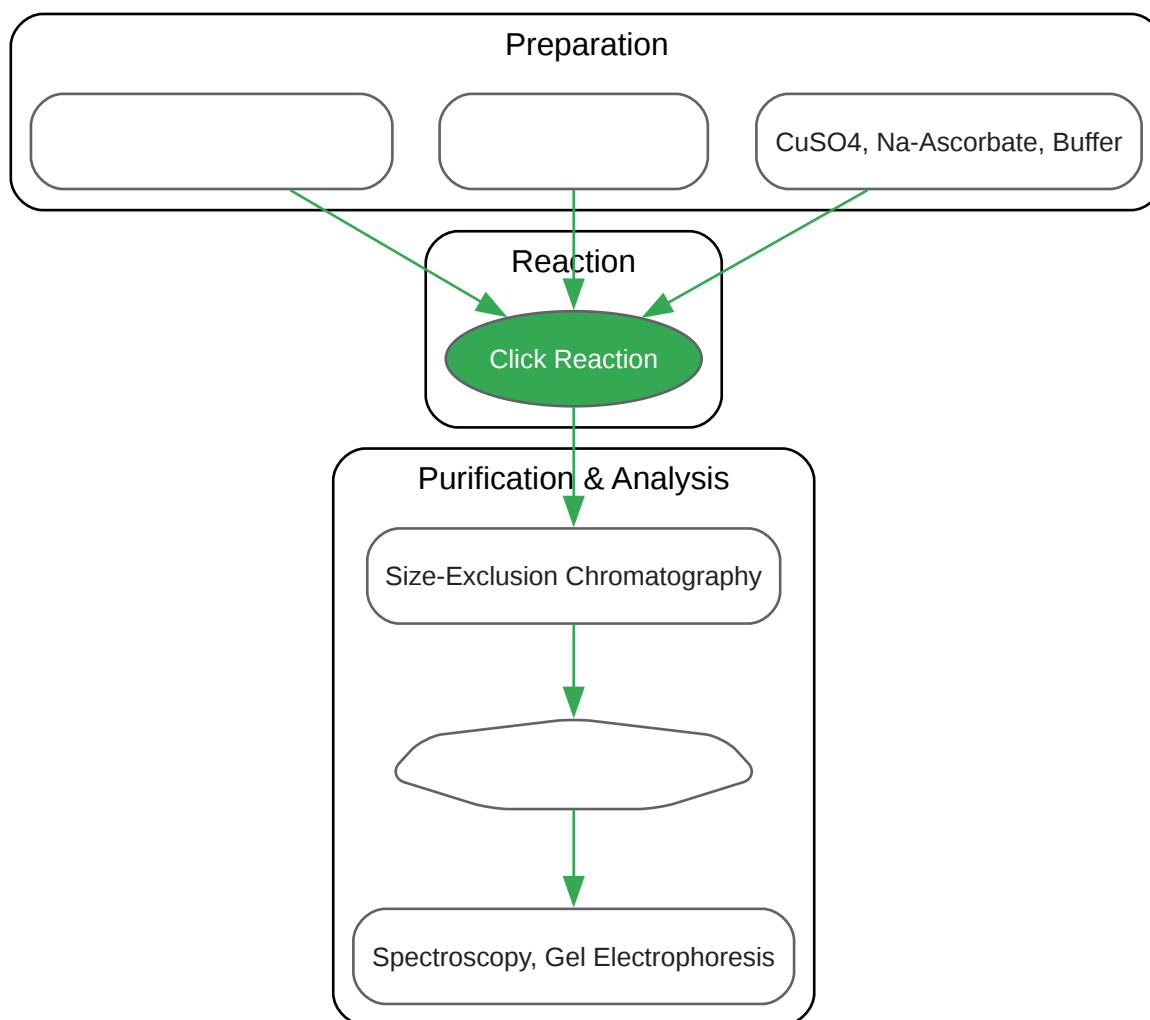
- To a microcentrifuge tube, add the azide-modified biomolecule to a final concentration of 1-10 mg/mL in the reaction buffer.
- Add **DiSulfo-Cy5 alkyne** to the reaction mixture. A 2-5 fold molar excess of the alkyne over the azide-modified biomolecule is a good starting point.
- If using THPTA, add it to the reaction mixture at a final concentration that is 2-5 times the concentration of CuSO_4 .
- Add CuSO_4 to the reaction mixture to a final concentration of 0.5-1 mM.

- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
- Incubate the reaction at room temperature for 1-4 hours, protected from light.
- Purify the labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography or dialysis.

Visualizing the Process and Properties

To better understand the application and characteristics of **DiSulfo-Cy5 alkyne**, the following diagrams have been generated using Graphviz.

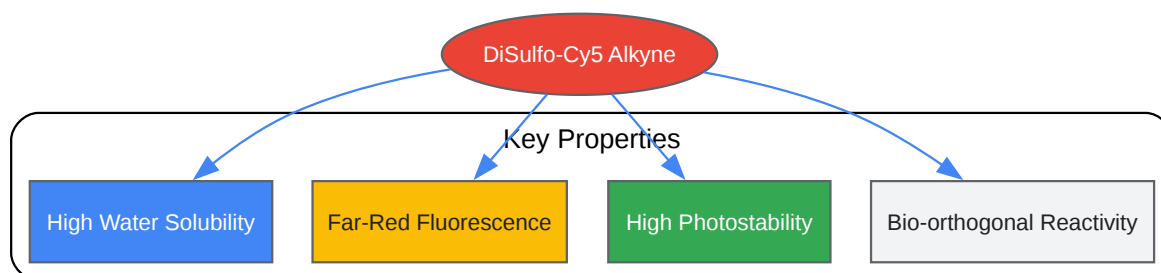
DiSulfo-Cy5 Alkyne Click Chemistry Workflow



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Caption: A workflow diagram illustrating the key steps in a click chemistry labeling experiment.

Key Properties of DiSulfo-Cy5 Alkyne



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Caption: A diagram summarizing the advantageous properties of **DiSulfo-Cy5 alkyne**.

Conclusion

DiSulfo-Cy5 alkyne is a powerful tool for the fluorescent labeling of biomolecules in aqueous environments. Its excellent water solubility, favorable spectral properties, and efficient reactivity in copper-catalyzed click chemistry make it an ideal choice for a wide range of applications in research, diagnostics, and drug development. The provided protocols and diagrams serve as a valuable resource for scientists seeking to employ this versatile fluorescent probe in their work.

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